2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
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Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a synthetic compound with the molecular formula C7H12N2S. It is a thiazole derivative that has garnered attention due to its potential therapeutic and industrial applications . The compound is known for its bioactivity and potency against various biological targets .
Biochemical Analysis
Biochemical Properties
2-(4-Methylthiazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, 2-(4-Methylthiazol-2-yl)propan-1-amine has been shown to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(4-Methylthiazol-2-yl)propan-1-amine on various cell types and cellular processes are profound. In neuronal cells, the compound has been found to modulate neurotransmitter release, impacting cell signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cells. In other cell types, such as hepatocytes, 2-(4-Methylthiazol-2-yl)propan-1-amine can influence metabolic pathways, altering the expression of genes involved in detoxification processes .
Molecular Mechanism
At the molecular level, 2-(4-Methylthiazol-2-yl)propan-1-amine exerts its effects through several mechanisms. One key mechanism is the binding interaction with monoamine oxidase, leading to enzyme inhibition. This inhibition results in increased levels of neurotransmitters, which can affect mood and cognitive functions. Additionally, the compound can activate or inhibit various signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylthiazol-2-yl)propan-1-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylthiazol-2-yl)propan-1-amine remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Methylthiazol-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and mood by modulating neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
2-(4-Methylthiazol-2-yl)propan-1-amine is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, 2-(4-Methylthiazol-2-yl)propan-1-amine is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. Once inside the cells, 2-(4-Methylthiazol-2-yl)propan-1-amine can accumulate in specific compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Methylthiazol-2-yl)propan-1-amine is crucial for its activity. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing 2-(4-Methylthiazol-2-yl)propan-1-amine to these specific compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the propan-1-amine group. One common method involves the use of thionyl chloride in dichloromethane, followed by the addition of dimethylformamide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its bioactivity and potential as a therapeutic agent.
Medicine: Explored for its potential in drug discovery and development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylthiazol-2-yl)propan-1-amine: Another thiazole derivative with similar structural features.
4-Methylthiazol-2-amine: A simpler thiazole compound with different functional groups.
Uniqueness
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is unique due to its specific propan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDFRBRTYGSRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640568 |
Source
|
Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017185-91-9 |
Source
|
Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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